Triphenylstannanylium;sulfide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

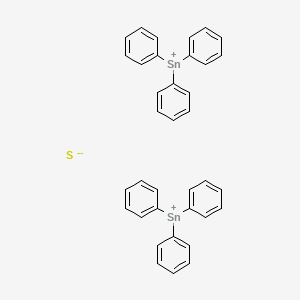

Triphenylstannanylium;sulfide is a useful research compound. Its molecular formula is C36H30SSn2 and its molecular weight is 732.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

Catalysis in Organic Synthesis

Triphenylstannanylium sulfide has been investigated as a catalyst in electrophilic aromatic substitution reactions. Its effectiveness in promoting halogenation of unactivated aromatic compounds at ambient temperatures has been documented. The compound acts as a Lewis base catalyst, facilitating transformations that are otherwise challenging without harsher conditions or more reactive reagents. For instance, the triptycenyl substituent plays a crucial role in enhancing the catalytic activity, leading to significant yields of halogenated products under mild conditions .

Biological Applications

Hydrogen Sulfide (H₂S) Donor

Triphenylstannanylium sulfide is recognized for its ability to release hydrogen sulfide, a gasotransmitter with various biological roles. H₂S has been shown to possess vasorelaxant properties and cytoprotective effects in various models, including cardiac and neurological systems. Studies have demonstrated that H₂S donors can mitigate oxidative stress and inflammation, making them valuable in therapeutic contexts such as acute lung injury and neurodegenerative diseases .

Case Study: Neuroprotection

In a model of oxidative stress induced by hypochlorous acid in human neuroblastoma cells, triphenylstannanylium sulfide demonstrated significant protective effects against cell damage. This was attributed to the compound's ability to modulate intracellular H₂S levels, thereby reducing protein oxidation and lipid peroxidation .

Material Science

Synthesis of Functional Materials

The unique properties of triphenylstannanylium sulfide have led to its exploration in the synthesis of advanced materials. For example, it has been utilized in the preparation of phosphorescent materials with ultralong afterglow properties. These materials have potential applications in optoelectronics and display technologies due to their ability to emit light over extended periods after excitation .

Eigenschaften

IUPAC Name |

triphenylstannanylium;sulfide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6C6H5.S.2Sn/c6*1-2-4-6-5-3-1;;;/h6*1-5H;;;/q;;;;;;-2;2*+1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHGXNODHAXGILI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Sn+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[Sn+](C2=CC=CC=C2)C3=CC=CC=C3.[S-2] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H30SSn2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

732.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.